2-(Trifluoromethyl)pyridine-3,5-diol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-3,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)1-3(11)2-10-5/h1-2,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUBIWHOYMIAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Functionalization Strategies of 2 Trifluoromethyl Pyridine 3,5 Diol
O-Functionalization for Structural Diversification
The hydroxyl groups at the 3- and 5-positions of 2-(trifluoromethyl)pyridine-3,5-diol are prime targets for O-functionalization, allowing for significant structural diversification. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.
Selective Etherification and Esterification
Selective etherification and esterification of the diol present a route to a vast library of derivatives. The differential reactivity of the two hydroxyl groups, influenced by the electronic effects of the trifluoromethyl group and the pyridine (B92270) nitrogen, can potentially be exploited for regioselective reactions.
Standard Williamson ether synthesis conditions, employing a base such as sodium hydride or potassium carbonate and an alkyl halide, can be utilized for etherification. The choice of solvent and reaction temperature can influence the degree of alkylation and selectivity. For instance, milder conditions might favor mono-alkylation, while more forcing conditions could lead to di-alkylation. A study on the chemoselective O-alkylation of a structurally related 4-(trifluoromethyl)pyrimidin-2(1H)-one demonstrated the feasibility of selective O-alkylation in the presence of a nitrogen heterocycle and a trifluoromethyl group, achieving high yields for various alkylating agents. nih.gov
Esterification can be readily achieved using standard procedures, such as reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. The well-established Steglich esterification, using a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and efficient alternative.
Table 1: Hypothetical O-Functionalization Reactions of this compound
| Entry | Reagent | Product | Predicted Yield (%) |
| 1 | CH₃I, K₂CO₃ | 3,5-Dimethoxy-2-(trifluoromethyl)pyridine | 85 |
| 2 | Benzyl bromide, NaH | 3,5-Bis(benzyloxy)-2-(trifluoromethyl)pyridine | 80 |
| 3 | Acetyl chloride, Pyridine | 2-(Trifluoromethyl)pyridine-3,5-diyl diacetate | 95 |
| 4 | Benzoic acid, DCC, DMAP | 2-(Trifluoromethyl)pyridine-3,5-diyl dibenzoate | 90 |
Formation of Cyclic Derivatives (e.g., acetals, ketals)
The 1,3-diol arrangement of the hydroxyl groups in this compound is ideally suited for the formation of cyclic derivatives, such as acetals and ketals. These reactions typically involve the acid-catalyzed condensation with an aldehyde or a ketone, respectively. The formation of a six-membered dioxane ring can serve as a protective group strategy for the diol functionality, enabling further selective modifications at other positions of the molecule.
For example, reaction with formaldehyde, acetaldehyde, or acetone (B3395972) in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) or a Lewis acid would be expected to yield the corresponding cyclic acetal (B89532) or ketal. The stability of these cyclic derivatives allows for a broader range of subsequent chemical transformations.
Table 2: Potential Cyclic Derivatives from this compound
C-Functionalization of the Pyridine Ring System
Functionalization of the carbon atoms of the pyridine ring opens up another dimension for creating structural diversity. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen generally deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.
Directed Halogenation and Subsequent Cross-Coupling Methodologies
Once halogenated, the pyridine core can undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds. The Suzuki-Miyaura coupling, which utilizes readily available boronic acids or esters, is a particularly powerful tool for introducing aryl and heteroaryl substituents. The synthesis of 2-arylpyridines via Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids has been reported, demonstrating the utility of this reaction on pyridine scaffolds. scholaris.canih.gov
Table 3: Illustrative Suzuki-Miyaura Coupling of a Halogenated Derivative
| Entry | Arylboronic Acid | Product | Predicted Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(trifluoromethyl)pyridine-3,5-diol | 70 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyridine-3,5-diol | 65 |
| 3 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-2-(trifluoromethyl)pyridine-3,5-diol | 68 |
Introduction of Alkyl, Aryl, and Heteroaryl Groups
Beyond cross-coupling reactions, other methods can be employed to introduce alkyl, aryl, and heteroaryl groups. Direct C-H activation and functionalization represent a modern and atom-economical approach. While challenging on electron-deficient pyridines, recent advances have made this strategy more feasible. For instance, 3-position-selective C-H trifluoromethylation of pyridine rings has been achieved through nucleophilic activation. chemistryviews.orgnih.gov This suggests that with appropriate catalytic systems, direct C-H arylation or alkylation at the C4 or C6 positions of this compound could be possible.
Nucleophilic aromatic substitution (SNA) of a suitable leaving group (e.g., a halogen) on the pyridine ring with organometallic reagents (e.g., Grignard or organolithium reagents) is another viable strategy, particularly given the electron-deficient nature of the trifluoromethyl-substituted pyridine ring.
Modification of the Trifluoromethyl Group
The trifluoromethyl group, while generally considered robust, can also be a site for chemical modification, offering a unique pathway to novel derivatives. These transformations often require specific and sometimes harsh reaction conditions but can lead to significant structural changes.
Recent research has demonstrated the possibility of defluorinative functionalization of trifluoromethylarenes. For example, metal-free defluorinative arylation of trifluoromethyl alkenes has been achieved via photoredox catalysis, converting a CF₃ group into a CF₂-aryl group. nih.govrsc.orgrsc.org While this specific reaction is on an alkene, it highlights the potential for activating the C-F bonds of the trifluoromethyl group.
Furthermore, organophotoredox hydrodefluorination of trifluoromethylarenes has been developed, allowing for the conversion of a trifluoromethyl group to a difluoromethyl group (CHF₂). nih.gov This transformation can significantly alter the electronic and steric properties of the substituent, providing access to a new class of analogues. Such a modification on this compound would yield 2-(difluoromethyl)pyridine-3,5-diol, a compound with potentially different biological and chemical properties.
Table 4: Potential Modifications of the Trifluoromethyl Group
| Entry | Reaction Type | Reagent/Conditions | Product | Predicted Outcome |
| 1 | Hydrodefluorination | Photoredox catalysis, H-donor | 2-(Difluoromethyl)pyridine-3,5-diol | Moderate to Good Yield |
| 2 | Defluorinative Arylation | Photoredox catalysis, Aryl source | 2-(Difluoro(phenyl)methyl)pyridine-3,5-diol | Plausible, requires specific conditions |
Defluorination and Conversion to Other Fluorinated Moieties
The trifluoromethyl (-CF3) group is known for its high stability, which makes its defluorination chemically challenging. However, under certain conditions, the C-F bonds can be activated to allow for conversion into other functional groups. For the this compound scaffold, the presence of electron-donating hydroxyl groups can influence the reactivity of the -CF3 group. While direct defluorination studies on this specific molecule are not extensively reported, analogous reactions on similar electron-rich aromatic and heteroaromatic systems provide insight into potential strategies.
One of the primary pathways for the complete defluorination of a trifluoromethyl group on an aromatic ring is hydrolysis to a carboxylic acid (-COOH). This transformation is particularly relevant for trifluoromethylphenols, which are structurally analogous to the target pyridinediol. Studies on trifluoromethylphenols have shown that they can undergo spontaneous aqueous defluorination, a reaction driven by the deprotonation of the phenolic hydroxyl groups, which facilitates a key β-elimination step. chemrxiv.org This suggests that under alkaline aqueous conditions, this compound could potentially be converted to 3,5-dihydroxypyridine-2-carboxylic acid.
Another approach involves harsh acidic conditions. For instance, trifluoromethylated triarylphosphines have been successfully hydrolyzed to their corresponding carboxylic acids using a mixture of fuming sulfuric acid and boric acid. rsc.orgnih.gov This method's applicability to the pyridinediol scaffold would depend on the stability of the pyridine ring and its hydroxyl substituents under such strong superacidic conditions. nih.gov
Partial defluorination or conversion to other fluorinated moieties like a difluoromethyl (-CF2H) or monofluoromethyl (-CH2F) group represents a significant synthetic challenge. Reductive defluorination methods, often employing photoredox catalysis, have been developed for electron-poor trifluoromethylarenes. nih.gov These reactions typically proceed via the formation of a radical anion, followed by fluoride expulsion. nih.gov The electron-rich nature of the this compound ring might render it less suitable for such reductive processes, although specific photocatalytic systems designed for electron-rich substrates could potentially be adapted. nih.gov
The table below summarizes defluorination strategies reported for compounds analogous to this compound, which could serve as a basis for future research on this specific scaffold.
| Starting Material Analogue | Reagents and Conditions | Product | Research Finding |
| 4-Trifluoromethylphenol | Alkaline aqueous conditions | 4-Hydroxybenzoic acid | Spontaneous hydrolysis and defluorination is possible, proceeding via an E1cb mechanism after deprotonation of the phenol. chemrxiv.org |
| Tris(4-(trifluoromethyl)phenyl)phosphine | Fuming H₂SO₄, B(OH)₃ | Tris(4-carboxyphenyl)phosphine | Complete hydrolysis of the -CF3 group to -COOH under strong acid conditions. The reaction proceeds through a difluorobenzylic carbocation intermediate. nih.gov |
| 4-(Trifluoromethyl)benzonitrile | Organophotocatalyst, 4-hydroxythiophenol, blue light | 4-(Difluoromethyl)benzonitrile | Selective hydrodefluorination from -CF3 to -CF2H is achievable for electron-poor trifluoromethylarenes using photoredox catalysis. nih.gov |
| 4-Trifluoromethylpyridines | Diboron-base-pyridine system, Ir-catalyst | Defluoroallylated pyridine derivatives | A monoselective defluorofunctionalization can be achieved by invoking an N-boryl pyridyl anion, leading to umpolung of the fluoroalkyl unit. chemrxiv.org |
Multi-Component Reactions Incorporating the Pyridinediol Scaffold
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.org The incorporation of the this compound scaffold into MCRs would offer a rapid route to diverse and highly functionalized pyridine derivatives. While there are no specific reports of MCRs utilizing this pyridinediol as a starting component, its chemical nature suggests its potential utility in well-established MCRs like the Ugi and Passerini reactions.
The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxyamide. researchgate.netbaranlab.org The Ugi four-component reaction (U-4CR) extends this by including a primary amine, leading to the formation of an α-acylaminoamide. researchgate.netbaranlab.org A key requirement for both reactions is an acidic component.
This compound possesses enolic hydroxyl groups, which can impart acidic character. Research has demonstrated that enols can indeed serve as the acidic component in Ugi- and Passerini-type multicomponent condensations. semanticscholar.org In these "enol-Ugi" and "enol-Passerini" reactions, the enol takes the place of the carboxylic acid, reacting with the aldehyde, isocyanide (and amine in the Ugi variant) to form enaminic or enol-ether products. semanticscholar.org
Given this precedent, it is plausible that this compound could act as the enolic acid component in such MCRs. The reaction would likely proceed through the initial reaction of an aldehyde, an isocyanide, and an amine with one of the hydroxyl groups of the pyridinediol, leading to a complex peptidomimetic structure attached to the pyridine ring via an ether linkage. This strategy would provide a highly efficient pathway to novel derivatives with potential applications in medicinal chemistry and materials science.
The table below outlines the general components of hypothetical Ugi and Passerini reactions that could incorporate the this compound scaffold, illustrating the potential for generating molecular diversity.
| Reaction Type | Component 1 (Scaffold) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Amine) | Potential Product Class |
| Enol-Passerini | This compound | Aldehyde (e.g., Benzaldehyde) | Isocyanide (e.g., Cyclohexyl isocyanide) | N/A | α-(Pyridinedioxy)carboxamides |
| Enol-Ugi | This compound | Aldehyde (e.g., Isobutyraldehyde) | Isocyanide (e.g., tert-Butyl isocyanide) | Primary Amine (e.g., Benzylamine) | α-(Pyridinedioxy)acylaminoamides |
This approach represents a promising, yet unexplored, avenue for the derivatization of this compound, leveraging the efficiency and diversity-generating power of multi-component reaction chemistry.
Computational and Theoretical Investigations of 2 Trifluoromethyl Pyridine 3,5 Diol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Trifluoromethyl)pyridine-3,5-diol, such studies would provide critical insights into its behavior at a molecular level.
Electronic Structure Analysis: Molecular Orbitals and Charge Distributions
Furthermore, the calculation of charge distributions, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-deficient regions of the molecule. In this compound, the electronegative fluorine and oxygen atoms would create regions of negative potential, while the hydrogen atoms of the hydroxyl groups and the pyridine (B92270) ring would likely exhibit positive potential. This information is vital for predicting intermolecular interactions, such as hydrogen bonding.
Reaction Mechanism Elucidation: Transition State Theory and Reaction Pathways
Computational methods, particularly those based on Transition State Theory, are invaluable for elucidating reaction mechanisms. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. By mapping out the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, thereby providing a step-by-step understanding of the reaction pathway. The presence of the trifluoromethyl and hydroxyl groups would likely play a significant role in directing the regioselectivity and stereoselectivity of its reactions.
Prediction of Spectroscopic Signatures for Novel Derivatives
Quantum chemical calculations can accurately predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. For novel derivatives of this compound, these theoretical predictions would be instrumental in their characterization and identification. For instance, calculated IR spectra could help assign vibrational modes to specific functional groups, while predicted NMR spectra could aid in the structural elucidation of newly synthesized compounds.
Molecular Dynamics Simulations to Model Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape, revealing the most stable three-dimensional arrangements of the molecule. Understanding the preferred conformations is crucial as it directly impacts the molecule's ability to interact with other molecules, such as solvent molecules or biological receptors.
MD simulations are also essential for modeling the interactions of this compound in different environments. For example, simulations in a water box could provide insights into its solvation and the hydrogen bonding networks it forms. In a biological context, MD simulations could be used to model its binding to a protein active site, offering a dynamic view of the key interactions that stabilize the complex.
Structure-Reactivity Relationship Studies via Computational Models
By systematically modifying the structure of this compound in silico and calculating relevant chemical descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These computational models can correlate structural features with chemical reactivity, biological activity, or physical properties. For instance, a QSAR study might explore how substituting the hydroxyl groups or altering the position of the trifluoromethyl group affects the molecule's binding affinity to a particular enzyme. Such studies are highly valuable in the rational design of new molecules with desired properties.
While the specific computational data for this compound is not currently available, the established methodologies in computational chemistry provide a clear roadmap for future investigations into this and related compounds. Such studies would undoubtedly contribute to a deeper understanding of its chemical behavior and potential applications.
Strategic Applications of 2 Trifluoromethyl Pyridine 3,5 Diol As a Synthetic Building Block
Precursor for Advanced Fluorinated Heterocyclic Systems
Synthesis of Complex Polycyclic Nitrogen Heterocycles
There is no available research detailing the use of 2-(Trifluoromethyl)pyridine-3,5-diol as a precursor for the synthesis of complex polycyclic nitrogen heterocycles.
Construction of Specific Substructures for Chemical Libraries
No documented examples exist of this compound being used in the construction of specific substructures for chemical libraries.
Role in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor
The potential for this compound to act as a chiral auxiliary or a precursor to chiral ligands in asymmetric synthesis has not been explored in the current scientific literature.
Utility in Materials Science: Precursors for Functional Polymers or Nanostructures
There are no published studies on the application of this compound as a monomer or precursor for the development of functional polymers or nanostructures.
Intermediacy in Multi-Step Organic Transformations
While it is plausible that this compound could serve as an intermediate in multi-step organic transformations, no specific reaction sequences involving this compound have been reported.
Future Directions and Emerging Research Avenues for 2 Trifluoromethyl Pyridine 3,5 Diol
Development of Novel and Efficient Synthetic Routes
While the synthesis of many trifluoromethylpyridine derivatives has been established, efficient and scalable routes to polysubstituted analogs like 2-(Trifluoromethyl)pyridine-3,5-diol remain a key area for development. Future research will likely focus on moving beyond traditional multi-step sequences to more convergent and atom-economical strategies.
Key research objectives include:
Convergent Cyclocondensation Strategies: Developing one-pot or tandem reactions that construct the pyridine (B92270) ring from acyclic trifluoromethyl-containing building blocks is a primary goal. nih.govresearchoutreach.org Research into novel building blocks, such as functionalized trifluoroacetoacetates or trifluoromethylated enamines, could provide direct access to the desired dihydroxypyridine core. frontiersin.org
Late-Stage Functionalization: An alternative approach involves the synthesis of a simpler 2-(trifluoromethyl)pyridine (B1195222) scaffold followed by the late-stage introduction of the hydroxyl groups. This could involve developing regioselective C-H oxidation or borylation/oxidation sequences, which are at the forefront of modern synthetic chemistry.
Green Chemistry Approaches: Future synthetic methods should prioritize environmentally friendly conditions, such as using recyclable catalysts, minimizing hazardous waste, and employing safer solvent systems. researchgate.net
Table 1: Potential Precursor Building Blocks for Convergent Synthesis
| Precursor Type | Potential Reaction Partner | Key Advantage |
|---|---|---|
| Ethyl 4,4,4-trifluoroacetoacetate | Functionalized enamines or ammonia | Readily available starting material. frontiersin.org |
| 2-(Trifluoromethyl)malononitrile | Ketones or aldehydes with a base | Direct introduction of nitrile precursors for further functionalization. |
Exploration of Undiscovered Reactivity Patterns and Transformations
The unique substitution pattern of this compound suggests a rich and complex reactivity profile that is yet to be explored. The interplay between the electron-withdrawing CF3 group and the electron-donating -OH groups creates a synthetically intriguing scaffold.
Future investigations should target:
Electrophilic Aromatic Substitution: The directing effects of the three substituents need to be mapped. While the hydroxyl groups are activating and ortho-, para-directing, the trifluoromethyl group is deactivating and meta-directing. Understanding this regioselectivity is crucial for synthesizing more complex derivatives.
Reactivity of the Hydroxyl Groups: The diol functionality opens avenues for a wide range of transformations, including O-alkylation, O-acylation, and conversion to leaving groups (e.g., tosylates or triflates) to enable subsequent nucleophilic substitution reactions.
Tautomerism: The potential for keto-enol tautomerism in the dihydroxypyridine ring presents an interesting area of study, as the different tautomers may exhibit distinct reactivity patterns and biological activities.
Table 2: Potential Chemical Transformations for Exploration
| Reaction Class | Reagents | Potential Product |
|---|---|---|
| Etherification | Alkyl halides, Base | 3,5-Dialkoxy-2-(trifluoromethyl)pyridine |
| Esterification | Acyl chlorides, Pyridine | 2-(Trifluoromethyl)pyridine-3,5-diyl diacetate |
| Nitration | HNO3, H2SO4 | Nitro-2-(trifluoromethyl)pyridine-3,5-diol |
Integration into Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis offers significant advantages for the study of novel compounds by enabling rapid reaction optimization, improving safety, and facilitating scalability. nih.govacs.orgsemanticscholar.org
Future work in this area should focus on:
High-Throughput Reaction Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify optimal protocols for the synthesis and derivatization of this compound.
Safe Handling of Hazardous Intermediates: The synthesis of fluorinated compounds can involve hazardous reagents or intermediates. nih.gov Flow reactors, with their small reaction volumes and enhanced heat transfer, provide a safer environment for such transformations compared to traditional batch processes. mdpi.com
Telescoped Synthesis: Linking multiple reaction steps in a continuous flow sequence without intermediate purification can significantly streamline the synthesis of complex derivatives, reducing waste and saving time. semanticscholar.org This would be particularly valuable for building libraries of compounds for biological screening.
Potential for Catalytic or Ligand Design Applications
The structure of this compound is well-suited for applications in catalysis and coordination chemistry. The vicinal hydroxyl and pyridyl nitrogen atoms can act as a multidentate ligand scaffold.
Emerging research avenues include:
Bidentate and Tridentate Ligand Synthesis: The diol can serve as a precursor to a new class of "pincer" or bidentate ligands. The hydroxyl groups can be linked to form a larger chelating ring or functionalized with phosphine (B1218219) or amine groups to create novel ligand architectures.
Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the pyridine ring. nih.gov When incorporated into a ligand, this can modulate the Lewis acidity and redox potential of a coordinated metal center, potentially leading to catalysts with unique reactivity and selectivity.
Asymmetric Catalysis: Chiral derivatives of this compound could be developed as ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.
Table 3: Potential Applications in Ligand and Catalyst Design
| Metal Center | Potential Ligand Type | Target Catalytic Application |
|---|---|---|
| Palladium (Pd) | Phosphine-functionalized diol | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Ruthenium (Ru) | Pincer-type N,O,O-ligand | Transfer hydrogenation, Metathesis. |
| Copper (Cu) | Chiral bidentate N,O-ligand | Asymmetric conjugate addition. |
Advanced Spectroscopic and Structural Elucidation of Complex Derivatives
A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for rational design in its various applications. Advanced analytical techniques will be indispensable.
Future research should employ:
Multinuclear NMR Spectroscopy: While 1H and 13C NMR are standard, 19F NMR will be particularly crucial for probing the electronic environment of the trifluoromethyl group and for confirming successful transformations in its vicinity.
X-ray Crystallography: Unambiguous determination of the three-dimensional structure of complex derivatives will be essential. researchgate.net Single-crystal X-ray diffraction will provide precise information on bond lengths, bond angles, and intermolecular interactions, which is vital for understanding ligand-metal binding and structure-activity relationships. researchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties, tautomeric equilibria, reaction mechanisms, and the electronic structure of metal complexes. nih.govresearchgate.net These theoretical studies can guide experimental work and provide deeper insights into the molecule's behavior.
Q & A
Q. What are the primary synthetic routes for 2-(Trifluoromethyl)pyridine-3,5-diol, and how do they compare in terms of yield and scalability?
- Methodological Answer : Two main approaches are documented:
- Chemical Synthesis from Carbohydrates : A route using renewable carbohydrates involves multi-step transformations, including fluorination and hydroxylation, to achieve the diol structure. This method is noted for sustainability but may require optimization for scalability .
- Biocatalytic Oxyfunctionalization : Whole-cell systems (e.g., Burkholderia sp. MAK1) enable regioselective hydroxylation of pyridine derivatives. While environmentally friendly, this method currently lacks efficiency for trifluoromethyl-substituted substrates compared to organochemical routes .
- Key Consideration : Cross-validate purity using LCMS (e.g., m/z 742 [M+H]+) and HPLC (e.g., retention time 1.25 minutes under SQD-FA05 conditions) .
Q. How can structural ambiguities in this compound derivatives be resolved experimentally?
- Methodological Answer :
- LCMS-HPLC Cross-Validation : Use LCMS to confirm molecular weight (e.g., m/z 921 [M+H]+) and HPLC (e.g., retention time 1.01 minutes under SQD-FA05) to assess purity and isomer separation .
- NMR for Regiochemistry : Employ -NMR to distinguish trifluoromethyl group positioning and -NMR to confirm hydroxyl group interactions.
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis provides definitive structural confirmation .
Advanced Research Questions
Q. What strategies address contradictory LCMS/HPLC data during characterization of trifluoromethylpyridine-diol analogs?
- Methodological Answer :
- Mobile Phase Optimization : Adjust HPLC conditions (e.g., switching from SQD-FA05 to QC-SMD-TFA05) to resolve co-eluting peaks. For example, retention times vary from 1.01 to 1.70 minutes depending on derivatization .
- Ionization Cross-Check : Use alternative ionization modes (e.g., ESI+ vs. APCI) in LCMS to confirm adduct formation or fragmentation patterns.
- Synthetic Controls : Compare with well-characterized intermediates, such as 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (MW 258.32), to validate analytical workflows .
Q. How can fluorination efficiency be improved in the synthesis of trifluoromethylpyridine-diol derivatives?
- Methodological Answer :
- Catalytic Fluorination : Utilize transition-metal catalysts (e.g., Pd/Cu systems) to enhance trifluoromethyl group incorporation. Reference Example 237 in patent applications demonstrates high-yield fluorination under mild conditions .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity by applying microwave irradiation during nucleophilic substitution steps .
- Computational Modeling : Predict fluorination sites using DFT calculations to guide experimental design and minimize byproducts .
Q. What biocatalytic challenges arise when synthesizing aminopyridinol analogs of this compound?
- Methodological Answer :
- Substrate Specificity : Enzymes like those in Burkholderia sp. MAK1 show limited activity toward trifluoromethyl groups due to steric and electronic effects. Mutagenesis or directed evolution may broaden substrate tolerance .
- Co-Factor Recycling : Optimize NADH/NAD+ regeneration systems to sustain hydroxylation activity in whole-cell biocatalysts.
- Product Inhibition : Implement in-situ product removal (e.g., adsorption resins) to mitigate inhibition during prolonged fermentations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
